molecular formula C5H10FNO3S B2620267 (2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride CAS No. 2309431-76-1

(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride

Cat. No. B2620267
CAS RN: 2309431-76-1
M. Wt: 183.2
InChI Key: KGNLXJXATMMJNG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride, also known as sulfonyl fluoride, is a chemical compound that has been extensively used in scientific research. It is a reactive compound that can selectively modify proteins and enzymes, making it a valuable tool for studying their structure and function.

Mechanism of Action

(2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride acts as a potent irreversible inhibitor of serine proteases, such as chymotrypsin and trypsin. It covalently binds to the active site of the enzyme, forming a stable complex that prevents substrate binding and catalysis. The (2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride group is highly reactive and can form a covalent bond with the hydroxyl group of the serine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride depend on the specific enzyme or protein being studied. In general, it can cause a decrease in enzymatic activity and a change in protein structure, leading to altered function. It has been used to investigate the role of specific enzymes in various biological processes, such as blood clotting and digestion.

Advantages and Limitations for Lab Experiments

The advantages of (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride in lab experiments include its high selectivity and irreversible binding to enzymes, allowing for precise investigation of their function. It is also relatively easy to use and can be readily synthesized. However, its reactivity and potential toxicity must be carefully considered when handling and using it in experiments.

Future Directions

There are many potential future directions for the use of (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride in scientific research. One area of interest is the development of new inhibitors with improved selectivity and potency. Another direction is the investigation of the role of specific enzymes in disease states, such as cancer and inflammation. Additionally, (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride could be used in the development of new diagnostic and therapeutic agents.
Conclusion:
In conclusion, (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride is a valuable tool for studying the structure and function of proteins and enzymes. Its high selectivity and irreversible binding make it a powerful inhibitor for investigating enzymatic activity. However, its reactivity and potential toxicity must be carefully considered when using it in lab experiments. There are many potential future directions for the use of (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride in scientific research, and it is likely to continue to play an important role in the study of biological systems.

Synthesis Methods

The synthesis of (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride is a multi-step process involving the reaction of pyrrolidine with chlorosulfonic acid, followed by the addition of formaldehyde and hydrogen fluoride. The resulting product is a white crystalline powder that is highly reactive and must be handled with care.

Scientific Research Applications

(2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride has been widely used in scientific research as a tool for studying the structure and function of proteins and enzymes. It can selectively modify the active site of enzymes, allowing researchers to investigate their catalytic mechanisms and substrate specificity. It has also been used to label proteins for various applications, such as protein purification and identification.

properties

IUPAC Name

(2S)-2-(hydroxymethyl)pyrrolidine-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO3S/c6-11(9,10)7-3-1-2-5(7)4-8/h5,8H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNLXJXATMMJNG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride

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